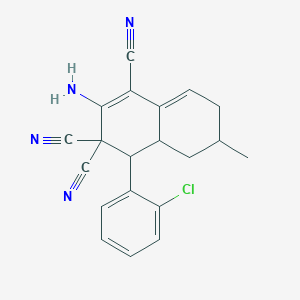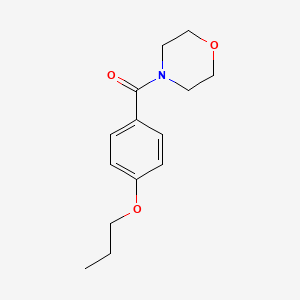![molecular formula C20H28N4O4 B4644353 1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B4644353.png)
1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide
Vue d'ensemble
Description
1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide, commonly known as BRL-15572, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of the mesolimbic reward pathway.
Mécanisme D'action
BRL-15572 selectively antagonizes the dopamine D3 receptor, which is primarily expressed in the mesolimbic reward pathway. The mesolimbic reward pathway is involved in the regulation of reward and motivation, and dysfunction of this pathway has been implicated in various psychiatric disorders. By selectively antagonizing the dopamine D3 receptor, BRL-15572 may modulate the activity of the mesolimbic reward pathway, thereby reducing drug-seeking behavior and improving symptoms of psychiatric disorders.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects in animal models. In addition to reducing drug-seeking behavior, BRL-15572 has been shown to increase levels of dopamine and its metabolites in the nucleus accumbens, a key region of the mesolimbic reward pathway. BRL-15572 has also been shown to increase levels of the neuropeptide dynorphin, which is involved in the regulation of mood and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BRL-15572 in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more specific modulation of the mesolimbic reward pathway. However, one limitation of BRL-15572 is its poor solubility, which can make it difficult to administer in animal models. Additionally, the high selectivity of BRL-15572 for the dopamine D3 receptor may limit its potential therapeutic applications, as other dopamine receptors may also be involved in the regulation of psychiatric disorders.
Orientations Futures
Future research on BRL-15572 may focus on improving its solubility and bioavailability, as well as investigating its potential therapeutic applications for various psychiatric disorders. Additionally, further studies may be conducted to investigate the role of other dopamine receptors in the regulation of the mesolimbic reward pathway, which may lead to the development of more effective treatments for drug addiction and other psychiatric disorders.
Applications De Recherche Scientifique
BRL-15572 has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including drug addiction, schizophrenia, and depression. The selective antagonism of the dopamine D3 receptor by BRL-15572 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction. BRL-15572 has also been shown to have antipsychotic and antidepressant-like effects in animal models, indicating that it may have potential as a treatment for schizophrenia and depression.
Propriétés
IUPAC Name |
1-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c21-20(26)16-3-5-24(6-4-16)19(25)13-23-9-7-22(8-10-23)12-15-1-2-17-18(11-15)28-14-27-17/h1-2,11,16H,3-10,12-14H2,(H2,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTQESFVLOXXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,4-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4644276.png)
![2-(4-chloro-2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}phenoxy)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4644287.png)

![7-[(4-fluorophenyl)amino]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4644303.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-4-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B4644308.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-methoxybenzamide](/img/structure/B4644320.png)

![2,5-dimethoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B4644326.png)


![3-allyl-5-[4-(allyloxy)-3-chlorobenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4644338.png)
![1-{2-[(2,6-dichlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4644339.png)
![N-isobutyl-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4644347.png)
![2-{3-[(4-bromophenoxy)methyl]-4-methoxybenzoyl}-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4644354.png)